![molecular formula C13H18ClNO3S B2755715 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide CAS No. 431926-50-0](/img/structure/B2755715.png)
4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Anticancer and Antimicrobial Agents
Benzenesulfonamide derivatives, such as 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide, have been studied for their potential as anticancer and antimicrobial agents . These compounds can inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents .
Inhibitor of Carbonic Anhydrase IX
The compound has been evaluated for its inhibitory effect on carbonic anhydrase IX . This enzyme plays a significant role in tumor cell metabolism, and its inhibition can lead to the development of new antiproliferative agents .
Apoptosis Induction
Some benzenesulfonamide derivatives have shown the ability to induce apoptosis in certain cancer cell lines . This could potentially be used in the development of new cancer treatments .
Soil Microorganism Degradation
Chlorsulfuron, a compound structurally similar to 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide, has been studied for its degradation by soil microorganisms . This suggests that 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide could potentially be degraded in a similar manner .
Catalyst for Chemical Reactions
N-Chlorobenzenesulfonamide, a compound related to 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide, has been used as a catalyst for the rearrangement of aziridinofullerenes to azafulleroids . It’s possible that 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide could be used in a similar capacity .
Oxidizing Agent
N-Chlorobenzenesulfonamide has also been used as an oxidizing agent for the polymerization of thiophenol and the synthesis of o-aminobenzenesulfonic acids . Again, it’s possible that 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide could have similar applications .
Future Directions
The future directions for the study of “4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide” and similar compounds could involve further investigation into their synthesis, chemical reactions, and potential biological activities. This could include exploring their potential as therapeutic agents, given the observed activities of some benzenesulfonamide derivatives .
Mechanism of Action
Target of Action
Similar compounds, such as benzenesulfonamide derivatives, have been known to exhibit fungicidal and anticancer activities , suggesting that their targets could be enzymes or proteins involved in these biological processes.
Mode of Action
It’s worth noting that sulfonamides, in general, are known to inhibit certain enzymes, disrupting the normal function of the target cells .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that this compound may interfere with the biochemical pathways related to fungal growth or cancer cell proliferation .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may inhibit the growth of certain fungi or cancer cells .
properties
IUPAC Name |
4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h6-9,12-13,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHXNJRSCCBYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide |
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